CGBD serves as a marker molecule in studies investigating Ciclopirox metabolism. After Ciclopirox is administered, the body converts it into various metabolites, including CGBD. By measuring the levels of CGBD in the body, researchers can gain insights into how efficiently Ciclopirox is being metabolized and eliminated. This information can be crucial for optimizing drug dosages and identifying potential drug interactions.
For instance, studies involving radiolabeled Ciclopirox can track the formation and excretion of CGBD. This allows researchers to determine the primary routes of Ciclopirox elimination and assess its pharmacokinetic profile [].
Ciclopirox beta-D-Glucuronide is a glucuronide derivative of ciclopirox, a synthetic antifungal agent. The compound has the chemical formula C18H25NO8 and is primarily utilized in drug metabolism research to study the pharmacokinetics of ciclopirox. Ciclopirox itself is known for its broad-spectrum antifungal properties, acting against various fungal organisms through mechanisms that involve chelation of metal cations such as iron and aluminum, which are crucial for enzyme function in fungi .
These reactions are significant for understanding the compound's stability and metabolic pathways .
Ciclopirox beta-D-Glucuronide exhibits biological activities similar to those of ciclopirox. It demonstrates both fungistatic and fungicidal properties against a wide spectrum of fungi, including dermatophytes, yeasts, and dimorphic fungi. The mechanism of action primarily involves the inhibition of essential enzymes by chelating metal ions, which disrupts cellular processes such as mitochondrial electron transport and energy production . The compound also shows potential anti-inflammatory effects by inhibiting the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
The synthesis of ciclopirox beta-D-Glucuronide typically involves the following steps:
This method utilizes organic synthesis techniques to ensure high yield and purity .
Ciclopirox beta-D-Glucuronide has several applications:
Its role in drug metabolism makes it a valuable compound in pharmaceutical research .
Interaction studies involving ciclopirox beta-D-Glucuronide focus on its metabolic pathways and potential interactions with other drugs. For instance, it is known that ciclopirox undergoes extensive glucuronidation, which can affect the pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for optimizing therapeutic regimens involving ciclopirox and ensuring patient safety .
Several compounds are structurally or functionally similar to ciclopirox beta-D-Glucuronide. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ciclopirox | C12H17NO2 | Broad-spectrum antifungal activity |
| Fosciclopirox | C12H17NO4P | Prodrug form with enhanced solubility |
| Terbinafine | C16H23N | Inhibits squalene epoxidase in fungal sterol synthesis |
| Itraconazole | C35H38Cl2N8O4S | Targets ergosterol synthesis in fungi |
Ciclopirox beta-D-Glucuronide stands out due to its unique glucuronidation process that aids in studying drug metabolism, while other compounds may focus more on direct antifungal activity or different mechanisms of action .
Ciclopirox beta-D-Glucuronide represents a glucuronide conjugate formed through the metabolic glucuronidation of ciclopirox, a widely recognized antifungal agent [1] . This compound serves as the primary metabolite of ciclopirox in various mammalian species and plays a crucial role in the detoxification and elimination pathways of the parent compound [1] [2].
The compound is formally designated by the Chemical Abstracts Service number 79419-54-8 and possesses the molecular formula C18H25NO8 [7] [8] [11]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid [4] [8] [11].
The molecular structure of Ciclopirox beta-D-Glucuronide features a distinctive conjugation between the ciclopirox moiety and beta-D-glucuronic acid [1] . The compound exhibits a molecular weight of 383.39 atomic mass units, with an accurate mass determination of 383.158 [8] [11]. This glucuronide conjugation significantly enhances the water solubility characteristics compared to the parent ciclopirox molecule .
The structural framework consists of a 2-pyridone ring system derived from ciclopirox, which is covalently linked to a cyclohexyl substituent at the 6-position and contains a methyl group at the 4-position [1] [9]. The glucuronide moiety is attached through an oxygen linkage, forming a stable glycosidic bond between the nitrogen of the pyridone ring and the anomeric carbon of the beta-D-glucuronic acid unit [8] [11].
The stereochemical arrangement of Ciclopirox beta-D-Glucuronide follows the beta-anomeric configuration of the glucuronide component [9] [11]. The compound possesses multiple chiral centers within the glucuronide portion, specifically designated as (2S,3S,4S,5R,6S) according to the Cahn-Ingold-Prelog nomenclature system [8] [11]. This stereochemical configuration is essential for the compound's recognition by glucuronidase enzymes and its subsequent metabolic processing .
The spatial arrangement of functional groups within the molecule influences its interaction with biological systems and contributes to its physical and chemical properties [8] [11]. The beta-configuration of the glucuronide linkage represents the predominant form observed in mammalian glucuronidation reactions [9].
Multiple chemical identifier systems have been established for Ciclopirox beta-D-Glucuronide to facilitate accurate identification and database searches across scientific literature and chemical repositories [8] [9] [11].
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 79419-54-8 [7] [8] |
| Molecular Formula | C18H25NO8 [8] [11] |
| Molecular Weight | 383.39 g/mol [8] [11] |
| International Union of Pure and Applied Chemistry Name | (2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid [8] [11] |
| Simplified Molecular Input Line Entry System | CC1=CC(=O)N(O[C@@H]2OC@@HC(=O)O)C(=C1)C3CCCCC3 [8] [11] |
| International Chemical Identifier | InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1 [8] [11] |
| International Chemical Identifier Key | RRBPTSPRUYTJLL-RPUYLAQPSA-N [8] |
The compound is recognized under several alternative names and synonyms within the scientific literature [9]. These include Ciclopirox D-glucuronide, Ciclopirox-beta-D-Glucuronide, and the systematic name beta-D-Glucopyranuronic acid, 1-[(6-cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy- [1] [9]. The designation 1-[(6-Cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-beta-D-glucopyranuronic Acid is also commonly employed in pharmaceutical and analytical contexts [1] [2].
Ciclopirox beta-D-Glucuronide exhibits distinctive physical characteristics that distinguish it from its parent compound [4] [8]. The compound appears as a white solid under standard laboratory conditions and demonstrates a melting point range of 220-225 degrees Celsius [4]. These thermal properties reflect the enhanced intermolecular interactions resulting from the glucuronide conjugation [4].
The compound demonstrates enhanced water solubility compared to ciclopirox due to the presence of multiple hydroxyl groups and the carboxylic acid functionality within the glucuronide moiety [1] . This increased hydrophilicity facilitates its excretion through renal pathways and represents a significant factor in its role as a detoxification metabolite [18].
Advanced computational analysis reveals several important molecular descriptors for Ciclopirox beta-D-Glucuronide [2] [8]. The compound exhibits four hydrogen bond donor sites and eight hydrogen bond acceptor sites, contributing to its enhanced water solubility and biological interactions [2]. The rotatable bond count of four reflects the conformational flexibility of the molecule, particularly around the glucuronide linkage [2].
| Molecular Descriptor | Value | Reference Method |
|---|---|---|
| Hydrogen Bond Donor Count | 4 [2] | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 8 [2] | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 4 [2] | Cactvs 3.4.6.11 |
| Exact Mass | 383.158 Da [8] | High-Resolution Mass Spectrometry |
| Topological Polar Surface Area | Calculated from functional groups [2] | Computational Chemistry Methods |
Research applications frequently employ deuterated analogs of Ciclopirox beta-D-Glucuronide for analytical and pharmacokinetic studies [2] [3] [6]. The deuterated variant, designated as Ciclopirox-d11 beta-D-Glucuronide, carries the Chemical Abstracts Service number 1279033-13-4 and possesses a molecular formula of C18D11H14NO8 [3] [6].
This isotopically labeled compound exhibits a molecular weight of 394.46 atomic mass units and serves as an internal standard in liquid chromatography-tandem mass spectrometry analyses [3] [6]. The deuterium substitution occurs within the cyclohexyl ring system, providing 11 deuterium atoms that enable precise quantification through mass spectrometric detection [6] [14].
The structural elucidation and identification of Ciclopirox beta-D-Glucuronide rely on multiple spectroscopic techniques [14]. High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the glucuronide conjugate [14]. The precursor ion at mass-to-charge ratio 384.1 represents the deprotonated molecular ion commonly observed in negative electrospray ionization modes [14].
Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural verification, with characteristic chemical shifts corresponding to the pyridone ring system, cyclohexyl substituent, and glucuronide moiety [13]. The integration of these spectroscopic approaches ensures accurate identification and quantification of the compound in biological matrices and synthetic preparations [14].
Ciclopirox beta-D-Glucuronide formation occurs primarily through enzymatic glucuronidation processes mediated by uridine diphosphate glucuronosyltransferase enzymes [16] [18]. The human enzyme UGT1A9 represents the dominant isoform responsible for this conjugation reaction, exhibiting high catalytic efficiency with Michaelis-Menten constant values of approximately 139-167 micromolar [18].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H25NO8 | Multiple sources [1] [3] [4] |
| Molecular Weight | 383.39-383.4 g/mol | Multiple sources [1] [3] [4] |
| Accurate Mass | 383.158 Da | LGC Standards [1] [3] |
The compound exhibits well-defined stereochemical characteristics that are crucial for its biological activity and analytical identification [4]. The molecule possesses absolute stereochemistry with five defined stereocenters, all of which are characterized [4]. The optical activity remains unspecified in current literature, though specific rotation measurements have been documented as -77.4° (c = 0.2, Methanol) [6].
| Stereochemical Parameter | Value | Reference |
|---|---|---|
| Stereochemistry | Absolute | Inxight Drugs [4] |
| Defined Stereocenters | 5/5 | Inxight Drugs [4] |
| E/Z Centers | 0 | Inxight Drugs [4] |
| Charge | 0 | Inxight Drugs [4] |
| Specific Rotation | -77.4° (c = 0.2, Methanol) | LGC Standards [6] |
The compound can be uniquely identified through various structural notations:
InChI Key: RRBPTSPRUYTJLL-RPUYLAQPSA-N [1] [3] [2]
Canonical SMILES: CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O [1] [3] [2]
Isomeric SMILES: CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@H]3C@@HO [1] [3] [2]
Ciclopirox beta-D-Glucuronide presents as a white to off-white crystalline solid [5] [1] [3] [7]. This appearance indicates high purity and proper synthesis conditions. The compound maintains its solid-state structure under standard laboratory conditions, facilitating handling and analytical procedures.
The compound demonstrates specific thermal characteristics that are important for both analytical identification and stability assessment:
| Thermal Property | Value | Source |
|---|---|---|
| Melting Point | 220-225°C | Vulcanchem [5] |
| Decomposition Temperature | Not specified | - |
| Thermal Stability | Stable under recommended conditions | AK Scientific [7] |
The solubility profile of Ciclopirox beta-D-Glucuronide reflects its enhanced hydrophilicity compared to the parent ciclopirox compound [5]. The glucuronic acid conjugation significantly improves water solubility, which is characteristic of phase II metabolites designed for enhanced elimination from biological systems [8] [9].
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | Slightly soluble | LGC Standards [1] [3] |
| Methanol | Slightly soluble | LGC Standards [1] [3] |
| Water | Enhanced compared to parent compound | Literature inference [5] |
The compound exhibits several important molecular descriptors that influence its pharmacokinetic and analytical properties:
| Descriptor | Value | Significance |
|---|---|---|
| Hydrogen Bond Donor Count | 4 | Influences solubility and protein binding [2] |
| Hydrogen Bond Acceptor Count | 8 | Affects membrane permeability [2] |
| Rotatable Bond Count | 4 | Impacts molecular flexibility [2] |
| XLogP3-AA | 0.6 | Indicates hydrophilic character [2] |
The compound demonstrates favorable chemical stability under appropriate storage conditions. It requires refrigerated storage at +4°C to maintain chemical integrity and analytical purity [1] [3]. The compound is hygroscopic, necessitating protection from moisture during handling and storage [6].
Based on its structural characteristics, Ciclopirox beta-D-Glucuronide exhibits limited reactivity under normal conditions. The glucuronide linkage provides stability while maintaining the compound's role as a phase II metabolite [8] [9]. The compound is incompatible with strong oxidizing agents and may undergo decomposition to produce carbon oxides and nitrogen oxides under extreme conditions [7].
Multiple analytical techniques are employed for the characterization and quality assessment of Ciclopirox beta-D-Glucuronide:
| Analytical Method | Parameter/Result | Application |
|---|---|---|
| HPLC | Purity >95% | Purity determination and quantitative analysis [1] [3] |
| Mass Spectrometry | Molecular ion confirmation | Molecular weight confirmation and structural analysis [1] [3] |
| NMR | Structural confirmation | Structural confirmation and purity assessment [6] |
| Elemental Analysis | C: 52.85%, H: 6.32%, N: 3.30% | Compositional analysis [6] |
The compound exhibits characteristic spectroscopic properties that enable its identification and quantitation. UV-Vis spectroscopy can be utilized for detection, with the parent ciclopirox compound showing absorption at 304 nm [10]. Nuclear magnetic resonance spectroscopy confirms structural integrity and purity [6].
High-performance liquid chromatography serves as the primary method for purity assessment and quantitative analysis. The compound demonstrates excellent chromatographic behavior with sharp, well-resolved peaks enabling accurate quantitation [10]. The HPLC method utilizing reverse-phase C18 columns with water-acetonitrile mobile phases provides optimal separation and detection [10].
Commercial preparations of Ciclopirox beta-D-Glucuronide consistently maintain high purity levels exceeding 95% as determined by HPLC analysis [1] [3] [11]. This high purity is essential for accurate analytical and research applications.
For deuterated analogs used in analytical applications, isotopic purity specifications are maintained at >95%, with detailed isotopic distribution profiles provided [6]. The deuterium-labeled variant (Ciclopirox-d11 beta-D-Glucuronide) exhibits 86.95% d11 incorporation with minimal unlabeled material [6].
Quality control procedures include comprehensive analytical validation encompassing structural confirmation through NMR and mass spectrometry, elemental analysis verification, and optical rotation measurements for stereochemical confirmation [6]. These multi-faceted analytical approaches ensure product quality and analytical reliability.